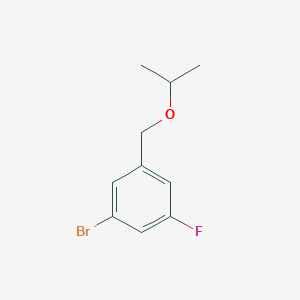

1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKPTHOWZKEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₉H₈BrF

- Molecular Weight : 215.06 g/mol

- Structural Characteristics : The compound features a bromine atom and a fluorine atom on a benzene ring, along with an isopropoxymethyl substituent, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Its structural characteristics allow for binding to specific receptors, which may modulate physiological responses.

- Electrophilic Aromatic Substitution : The halogen atoms enhance the compound's electrophilic nature, facilitating reactions that lead to the formation of bioactive derivatives.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This enzyme is involved in drug metabolism, and inhibition may affect the pharmacokinetics of co-administered drugs.

- CYP2C9 Inhibition : Similar effects on drug metabolism have been observed with this enzyme.

Antimicrobial Activity

Case studies have reported antimicrobial properties linked to derivatives of this compound. The presence of halogen substituents appears to enhance efficacy against various bacterial strains compared to non-halogenated analogs.

Anticancer Properties

Certain derivatives of this compound have shown promise in inducing apoptosis in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cell death pathways.

Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that halogenation plays a crucial role in enhancing antimicrobial potency.

Study 2: Anticancer Activity

In vitro experiments revealed that specific derivatives could induce apoptosis in breast cancer cell lines. Mechanistic studies suggested that these compounds activate ROS-dependent pathways, leading to increased cell death rates.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |

| 1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

1-Bromo-3-fluoro-5-isopropylbenzene (CAS 112930-19-5, C₉H₁₀BrF, 217.08 g/mol )

- Substituent at position 5: Isopropyl (-CH(CH₃)₂).

- Lacks the ether oxygen, reducing polarity and solubility in polar solvents compared to the isopropoxymethyl derivative.

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene (CAS 1129541-09-8, C₇H₃BrF₄O, 258.99 g/mol )

- Substituent at position 5: Trifluoromethoxy (-O-CF₃).

- Strong electron-withdrawing effects due to the trifluoromethyl group, enhancing stability under acidic conditions but reducing nucleophilic substitution reactivity.

1-Bromo-3-fluoro-5-((methylsulfonyl)methyl)benzene (C₈H₇BrFSO₂, 267.12 g/mol) Substituent at position 5: Methylsulfonylmethyl (-CH₂-SO₂-CH₃).

Physicochemical Properties

Fragmentation and Stability Under Electron Impact

Studies on benzene derivatives (e.g., ) reveal that substituents significantly influence electron-stimulated desorption (ESD) behavior:

- Bromine : High atomic mass leads to distinct fragmentation patterns (e.g., Br⁻ or C₆H₄Br⁻ ions).

- Fluorine: Stabilizes negative charges, increasing anion desorption yields compared to non-fluorinated analogs.

- Isopropoxymethyl Group : Ether linkages may enhance desorption of lighter fragments (e.g., CH₃⁺ or C₃H₇O⁺) due to lower bond dissociation energies compared to C-C bonds.

Métodos De Preparación

Step 1: Synthesis of 1-bromo-3-fluoro-5-hydroxybenzene

The initial step involves the preparation of the hydroxy precursor, which can be synthesized via selective halogenation and fluorination of phenol derivatives. While various methods exist for introducing bromine and fluorine into the aromatic ring, achieving the desired regioselectivity is critical. A notable approach uses the following:

- Starting material: Fluorobenzene

- Bromination: In the presence of a catalyst such as aluminum chloride or iron chloride, bromine is introduced to the meta position relative to fluorine, favoring the formation of 1-bromo-3-fluorobenzene.

- Hydroxylation: Further functionalization yields the hydroxy derivative required for the next step.

Step 2: Alkylation to Form the Isopropoxymethyl Ether

The key transformation involves the alkylation of the hydroxy group with isopropyl iodide in the presence of a base:

- Reactants:

- 3-hydroxy-3-fluoro-5-bromophenol (2.00 g, 10.47 mmol)

- Isopropyl iodide (2.67 g, 15.71 mmol)

- Potassium carbonate (2.89 g, 20.94 mmol)

- N,N-dimethylformamide (10 mL)

- Conditions: Stirred at 80°C under an inert atmosphere for 12 hours

- Workup: The reaction mixture is diluted with water, extracted with petroleum ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Yield: 1.58 g (64.79%) of this compound as a yellow liquid.

Reaction Data Table

Mechanistic and Practical Considerations

- Regioselectivity: The use of Lewis acid catalysts (AlCl₃, FeCl₃) and controlled addition of bromine to fluorobenzene enables high selectivity for the 1-bromo-3-fluoro isomer, minimizing formation of other isomers that are difficult to separate.

- Alkylation Efficiency: Potassium carbonate acts as a base to deprotonate the hydroxy group, facilitating nucleophilic substitution with isopropyl iodide. N,N-dimethylformamide is selected as the solvent for its ability to dissolve both organic and inorganic reactants and to stabilize the transition state.

- Purification: Extraction with petroleum ether and drying over sodium sulfate ensures removal of polar impurities and water, yielding the target compound in high purity.

Alternative Synthetic Approaches

While the above method is the most direct and widely reported, alternative strategies include:

- Direct etherification: Utilizing Mitsunobu or Williamson ether synthesis conditions, though these may require optimization for steric and electronic effects.

- Protecting group strategies: If the starting material contains multiple reactive positions, temporary protection of other functional groups may be necessary to achieve selectivity.

However, the two-step method described remains the most practical and scalable for laboratory and industrial settings.

Summary Table: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12BrFO | |

| Molecular Weight | 247.10 g/mol | |

| Yield (overall, typical) | ~45–65% | |

| Appearance | Yellow liquid | |

| Key Reagents | Isopropyl iodide, K₂CO₃, DMF |

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3-fluoro-5-(isopropoxymethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Electrophilic bromination/fluorination : Use directing groups (e.g., isopropoxymethyl) to control regioselectivity. For example, fluorination via Balz-Schiemann reaction or halogen exchange with KF in polar aprotic solvents .

Protection/deprotection strategies : Protect reactive sites (e.g., hydroxyl groups) using silyl or benzyl ethers to avoid side reactions during bromination .

Cross-coupling : Suzuki-Miyaura or Ullmann coupling may introduce the isopropoxymethyl group. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/toluene mixtures) to enhance yield .

Key parameters to optimize : Temperature (60–120°C), reaction time (12–48 hours), and stoichiometric ratios of halogens (Br₂ or NBS) to substrate (1:1.2 molar ratio) .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

Methodological Answer:

- NMR spectroscopy : Use and NMR to confirm substitution patterns and assess electronic effects of bromine/fluorine. For example, fluorine’s deshielding effect typically shifts peaks downfield (δ 110–120 ppm in ) .

- GC-MS/HPLC : Quantify purity (>95%) using reverse-phase HPLC with UV detection at 254 nm. Calibrate against certified reference standards .

- Elemental analysis : Validate empirical formula (C₁₀H₁₁BrFO) with ≤0.3% deviation .

Q. How does the isopropoxymethyl group influence the compound’s stability under varying storage conditions?

Methodological Answer: The isopropoxymethyl group enhances steric bulk, reducing hydrolysis susceptibility compared to smaller alkoxy groups (e.g., methoxy). However:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at 0–4°C to prevent ether cleavage .

- Light sensitivity : Amber glass vials mitigate photodegradation of the C-Br bond .

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., debrominated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution reactions involving this compound?

Methodological Answer: Conflicting data often arise from competing directing effects (e.g., meta-directing fluorine vs. para-directing isopropoxymethyl). To address this:

- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

- Isotopic labeling : Synthesize deuterated analogs to track substituent effects via kinetic isotope experiments .

- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates and adjust reaction pathways dynamically .

Q. How do electronic effects of the bromine and fluorine substituents impact this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a superior leaving group (vs. Cl or I) in Pd-catalyzed couplings but may induce β-hydride elimination. Mitigate via bulky ligands (e.g., XPhos) .

- Fluorine : Electron-withdrawing nature deactivates the ring, slowing oxidative addition. Use high-temperature conditions (e.g., 100°C in dioxane) or electron-deficient catalysts (e.g., Pd(OAc)₂) .

- Synergistic effects : The para-fluorine group enhances stability of Pd-aryl intermediates, improving yields in Heck reactions .

Q. What computational methods are recommended to predict and rationalize this compound’s behavior in complex reaction systems?

Methodological Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases identify feasible precursors and reaction pathways .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using AMBER or GROMACS .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed reactivity to guide synthetic planning .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ in enzyme inhibition). Adjust for variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .

- Structural analogs : Synthesize and test derivatives with systematic substituent variations (e.g., replacing Br with I) to isolate electronic/steric contributions .

- Machine learning : Train models on PubChem/ChemBL data to predict bioactivity cliffs and prioritize high-value targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.